o-(2-Naphthyl)phenol
Overview
Description
“o-(2-Naphthyl)phenol”, also known as β-naphthol phenyl ether, is a chemical compound that has been gaining attention in recent years for its potential in various fields of research and industry. It is an isomer of 1-naphthol, differing by the location of the hydroxyl group on the naphthalene ring .
Synthesis Analysis
The synthesis of 2-naphthol, a related compound, traditionally involves a two-step process that begins with the sulfonation of naphthalene in sulfuric acid, followed by cleavage in molten sodium hydroxide . A new methodology utilizing an alkyl tosylate, rather than a halide, as the electrophile has been reported .Molecular Structure Analysis
The molecular formula of o-(2-Naphthyl)phenol is C16H12O. The structure of phenol, a related compound, consists of a benzene ring substituted with a hydroxyl group .Chemical Reactions Analysis
Phenols, including 2-naphthol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
Phenols are liquids or low-melting solids, colorless when pure, and have characteristic phenolic odors . They react with active metals such as sodium, potassium, etc. to form the corresponding phenoxide .Scientific Research Applications
2. Excited-State Intramolecular Proton Transfer Research has shown that o-(1-naphthyl)phenol undergoes an excited-state intramolecular proton transfer (ESIPT), leading to the formation of dihydrobenzoxanthenes via quinone methide intermediates. This reaction pathway represents an efficient route to produce these compounds (Lukeman & Wan, 2003).
3. CO2 Capture and Storage O-containing hyper-cross-linked polymers synthesized from phenol (2-naphthol) have been studied for their application in CO2 capture. These materials demonstrate significant CO2 uptake and selectivity, indicating their potential in environmental applications (Liu et al., 2018).
4. Antioxidant Properties o-(2-Naphthyl)phenol-based compounds have been synthesized and evaluated for their antioxidant properties. Research involving phenyl benzoate and 1-naphthyl benzoate synthesized from 1-naphthol demonstrates these compounds' potential as antioxidants (Zaib-un-Nisa et al., 2020).
5. Catalytic Oxidative Coupling Studies have explored the catalytic oxidative coupling of 2-naphthols and phenols, indicating the potential of these reactions in synthesizing various organic compounds (Hwang et al., 1999).
6. Formation of Five-Membered Rings in PAH Computational studies have been conducted on the oxidation reactions of phenyl and 1-naphthyl radicals with O2, providing insights into the formation of polycyclic aromatic hydrocarbons (PAH) species containing five-membered rings (Kunioshi et al., 2002)
7. Photocyclization and Photoaddition Reactions Photocyclization and photoaddition reactions of arylphenols, including o-(2-Naphthyl)phenol, have been studied to understand the behavior of quinone methides produced following ESIPT. These reactions showcase the versatility of o-(2-Naphthyl)phenol in photochemical transformations (Lukeman et al., 2015).
8. Fluorometric Assay for Phenol Sulfotransferase Activities A fluorometric assay method has been developed for assaying phenol sulfotransferase activity towards 2-naphthol. This method is applicable to crude cell or tissue homogenates, showcasing the application of o-(2-Naphthyl)phenol derivatives in biochemical assays (Arand et al., 1987).
9. Adsorption Studies with Carbon Nanotubes The adsorption of 1-naphthol and phenol on multiwalled carbon nanotubes has been investigated. This study is significant for environmental applications, particularly in the removal of ionizable aromatic compounds from aqueous solutions (Sheng et al., 2010).
Safety And Hazards
Future Directions
Recent developments in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions have drawn great attention in various organic transformations . This review provides a concise overview of the different 2-naphthol based multicomponent reactions utilized for the construction of diverse bioactive heterocyclic scaffold .
properties
IUPAC Name |
2-naphthalen-2-ylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXBPOGHFMDEDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20999447 | |
Record name | 2-(Naphthalen-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20999447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
o-(2-Naphthyl)phenol | |
CAS RN |
78210-35-2 | |
Record name | 2-(2-Naphthalenyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78210-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-(2-Naphthyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078210352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Naphthalen-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20999447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-(2-naphthyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.681 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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